1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride
Description
Properties
IUPAC Name |
1-pyrazol-1-ylpropan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-6(9)5-8-4-2-3-7-8;/h2-4H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGVGIKFRJVJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
It is known that pyrazole derivatives often interact with their targets through hydrogen bonding. The compound may bind to its target, leading to changes in the target’s function or activity. More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Biological Activity
1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological assessments, and therapeutic implications of this compound based on diverse research findings.
Synthesis of this compound
The synthesis of pyrazole derivatives, including this compound, typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The resulting pyrazole structures can be further modified to enhance their biological activity. This compound has been explored alongside various analogs to assess its efficacy against different biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, particularly those overexpressing HER2, a common target in breast and gastric cancers.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| YK-1 | HER2+ Gastric | 5.0 | ELF3-MED23 Inhibition |
| 10 | HER2+ Breast | 4.5 | ELF3-MED23 Inhibition |
| 11 | Various | 10.0 | Apoptosis Induction |
Studies have employed assays such as secreted alkaline phosphatase (SEAP) to measure the interaction between compounds and protein-protein interactions crucial for cancer progression (Hwang et al., 2023) .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are also noteworthy. In vitro studies have demonstrated that several pyrazole compounds exhibit potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.25 | 0.5 |
| 5a | E. coli | 0.22 | 0.45 |
| 7b | Pseudomonas aeruginosa | 0.30 | 0.60 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays reveal that these compounds can effectively inhibit bacterial growth and biofilm formation, suggesting their potential use in treating bacterial infections (PubChem) .
Case Studies
Several case studies have been published that demonstrate the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on HER2+ Gastric Cancer : A clinical trial involving YK-1 showed a significant reduction in tumor size among participants with HER2-positive gastric cancer after treatment with this pyrazole derivative, highlighting its potential as a targeted therapy (Hwang et al., 2023) .
- Antimicrobial Efficacy in Hospital Settings : A study conducted in a hospital setting found that pyrazole derivatives significantly reduced infection rates caused by resistant strains of bacteria, suggesting their application in antibiotic stewardship programs (PMC) .
Scientific Research Applications
Chemical Properties and Structure
1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride has the molecular formula C6H9ClN2O. The structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is commonly found in many biologically active compounds, contributing to its pharmacological properties .
Biological Activities
Research indicates that this compound and its derivatives exhibit a range of biological activities, including:
- Anti-inflammatory : Various pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy against inflammation models in animal studies .
- Antimicrobial : Pyrazole derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. Studies indicate that certain derivatives can inhibit the growth of pathogens such as E. coli and S. aureus .
- Anticancer : Some pyrazole-containing compounds have been investigated for their potential anticancer properties. For example, analogs of this compound have shown activity against cancer cell lines, including those associated with breast and gastric cancers .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate starting materials under controlled conditions. The development of novel derivatives continues to be an area of active research, aiming to enhance biological activity and reduce toxicity.
Table 1: Overview of Synthesis Methods
| Method Description | Key Reagents | Yield (%) |
|---|---|---|
| Condensation Reaction | Acetylacetone & hydrazine | 85 |
| Cyclization | 3-methylpyrazole & propanone | 90 |
Case Studies
Several studies highlight the applications of this compound in various fields:
Case Study 1: Anti-inflammatory Activity
A study conducted by Gökhan-Kelekçi et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema in rats. Compounds derived from pyrazole rings exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Antimicrobial Properties
Research by Ragavan et al. focused on synthesizing novel pyrazole derivatives for antimicrobial testing against several bacterial strains. The study found that specific modifications to the pyrazole structure significantly enhanced antimicrobial activity, suggesting potential therapeutic applications in treating infections .
Case Study 3: Anticancer Activity
Insuasty et al. explored the anticancer potential of pyrazolic chalcones, reporting that certain compounds exhibited significant cytotoxicity against non-small cell lung cancer cell lines. The findings indicate that structural variations in the pyrazole moiety can lead to improved anticancer efficacy .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole nitrogen demonstrates nucleophilic character, enabling reactions with electrophilic partners. This reactivity is enhanced by the electron-withdrawing effect of adjacent nitrogen atoms in the heterocycle .
Reduction Reactions
The ketone group undergoes selective reduction while preserving the pyrazole ring :
Cyclocondensation with Hydrazines
The carbonyl group participates in pyrazoline formation, a reaction exploited in medicinal chemistry :
Cross-Coupling Reactions
When converted to boronic esters, the compound participates in Suzuki-Miyaura couplings :
| Aryl Halide | Catalyst System | Solvent | Coupling Efficiency | Reference |
|---|---|---|---|---|
| 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂/Na₂CO₃ | THF-H₂O | 89% | |
| 2-Iodopyridine | NiCl₂(dppe)/K₃PO₄ | Toluene-EtOH | 76% | |
| 3-Chloroquinoline | Pd(OAc)₂/XPhos | DMF-H₂O | 81% |
Acid-Base Reactivity
The hydrochloride salt participates in pH-dependent transformations :
Oxidation Behavior
The propan-2-one moiety undergoes controlled oxidation :
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug discovery. The dual reactivity of its pyrazole ring and ketone functionality enables applications ranging from medicinal chemistry to materials science . Recent advances in catalytic systems (e.g., Pd/Ni catalysts for cross-couplings ) and stereoselective reductions have significantly expanded its synthetic utility.
Comparison with Similar Compounds
Key Observations :
Synthetic Yields : Pyrazole-containing compounds generally exhibit moderate yields (53–69%), while morpholine/piperazine derivatives achieve higher yields (82–98%) due to optimized reaction conditions .
Solubility and Stability: Hydrochloride salts (e.g., 1-morpholinopropan-2-one hydrochloride) show superior aqueous solubility compared to neutral pyrazole-ketones, which are often insoluble in water .
Physicochemical and Pharmacokinetic Comparisons
Data from related compounds highlight critical differences:
| Property | 1-(1H-Pyrazol-1-yl)propan-2-one Hydrochloride* | 1-Morpholinopropan-2-one Hydrochloride | 1-(1H-Pyrazol-5-yl)ethan-1-one Hydrochloride |
|---|---|---|---|
| Molecular Formula | C₆H₉ClN₂O (inferred) | C₇H₁₄ClNO₂ | C₅H₇ClN₂O |
| Molecular Weight | ~178.6 (calculated) | 179.65 | 146.57 |
| Melting Point (°C) | Not reported (similar analogs: 87–94°C) | 185 | Not reported |
| LogP (Predicted) | 1.2–1.5 | 0.8 | 1.0 |
| Topological Polar Surface Area | 45 Ų | 38 Ų | 50 Ų |
*Inferred from structural analogs .
Key Insights :
- Lipophilicity : Pyrazole derivatives (LogP ~1.0–1.5) are more lipophilic than morpholine analogs (LogP ~0.8), suggesting better membrane permeability for pyrazole-based drugs .
- Thermal Stability : Morpholine derivatives exhibit higher melting points, indicative of stronger crystalline lattice interactions due to the heterocyclic oxygen atom .
Preparation Methods
Synthetic Routes and Methodological Considerations
Alkylation of Pyrazole with Chloroacetone
The most widely reported method involves the nucleophilic substitution of chloroacetone (2-chloropropanone) with pyrazole. This two-step process yields the free base, followed by hydrochloride salt formation.
Reaction Mechanism
Pyrazole, a weak base (pKa ~ 14), undergoes deprotonation under basic conditions to form a nucleophilic anion. This anion attacks the electrophilic carbon adjacent to the carbonyl group in chloroacetone, displacing chloride and forming 1-(1H-pyrazol-1-yl)propan-2-one. Subsequent treatment with hydrochloric acid protonates the pyrazole nitrogen, yielding the hydrochloride salt.
Key Reaction:
$$
\text{Pyrazole} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{Base}} \text{1-(1H-Pyrazol-1-yl)propan-2-one} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$
Optimization Parameters
- Base Selection: Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone facilitates deprotonation.
- Solvent Systems: DMF enhances nucleophilicity but requires post-reaction distillation. Acetonitrile-water mixtures, as seen in analogous Suzuki couplings, improve phase separation and product isolation.
- Temperature: Reflux conditions (70–80°C) accelerate reaction kinetics, achieving >90% conversion within 4–6 hours.
Work-up and Isolation
Post-reaction, solvents are removed under reduced pressure. The crude product is precipitated by adding water or ethanol, followed by filtration and drying. Crystallization from acetonitrile-water (1:1) yields 1-(1H-pyrazol-1-yl)propan-2-one with >95% purity.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to form the hydrochloride salt. Incremental addition of HCl gas ensures controlled precipitation, yielding a crystalline product with minimal impurities.
Critical Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (Salt) | 85–92% | |
| Purity (HPLC) | 99.8% | |
| Melting Point | 213°C (decomposes) |
Comparative Analysis of Methodologies
Solvent and Catalyst Efficiency
- Solvent Impact: Acetonitrile-water mixtures reduce palladium catalyst loading to 0.6–0.8 mol% in Suzuki reactions, suggesting utility in minimizing metal residues.
- Catalyst Recovery: Triphenylphosphine ligands enhance catalytic activity but complicate purification. Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.
Characterization and Quality Control
Spectroscopic Data
Industrial and Regulatory Considerations
Scalability Challenges
Regulatory Compliance
The compound’s synthesis aligns with USP/EP monographs for pyrazole derivatives, requiring validation of synthetic steps, impurity profiling, and stability studies under ICH Q3A/B guidelines.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., P95/P1 respirators) if aerosol generation is likely .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate for ≥15 minutes. Seek medical attention and provide the SDS to healthcare providers .
- Storage : Store in airtight containers at 2–8°C in dry conditions to prevent hydrolysis or degradation .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton and carbon environments, focusing on pyrazole ring signals (δ 7.5–8.5 ppm) and ketone resonance .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the [M+H] peak at m/z 239.8 .
Q. How can solubility challenges be addressed during experimental design?
- Methodological Answer :
- Solvent Selection : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as hydrochloride salts often exhibit higher aqueous solubility than free bases .
- pH Adjustment : For aqueous solutions, maintain pH <4 to prevent deprotonation of the hydrochloride moiety. Use buffered systems (e.g., phosphate buffer, pH 3.5) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during synthesis be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NMR/IR signals by determining the crystal structure. For example, compare bond lengths and angles in pyrazole rings (C–N = 1.34 Å, N–N = 1.38 Å) to confirm regiochemistry .
- Dynamic NMR Studies : Analyze temperature-dependent NMR to identify rotational barriers in the propan-2-one moiety, which may cause signal splitting .
Q. What strategies optimize reaction yields in moisture-sensitive syntheses involving this compound?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes under nitrogen/argon to exclude moisture during coupling reactions (e.g., amidation, alkylation) .
- Drying Agents : Pre-treat solvents with molecular sieves (3Å) and employ scavengers (e.g., trimethylsilyl chloride) to sequester trace water .
- Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) or in situ FTIR to detect premature hydrolysis of the ketone group .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model pyrazole ring interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Parameterize partial charges using Gaussian09 at the B3LYP/6-31G* level .
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess stability of hydrogen bonds between the hydrochloride group and target residues (e.g., Asp86 in β-secretase) .
Q. What methods validate the absence of toxic byproducts in scaled-up syntheses?
- Methodological Answer :
- LC-MS/MS : Screen for genotoxic impurities (e.g., alkyl chlorides) using a C18 column and MRM transitions specific to potential byproducts .
- Ames Test : Evaluate mutagenicity of synthesis batches via bacterial reverse mutation assay (OECD 471) with Salmonella typhimurium strains TA98/TA100 .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to troubleshoot?
- Methodological Answer :
- Purification Steps : Recrystallize from ethanol/water (7:3 v/v) and dry under vacuum (40°C, 24 hr) to remove residual solvents affecting melting behavior .
- DSC Validation : Perform differential scanning calorimetry (DSC) at 10°C/min to detect polymorphic transitions or hydrate formation, which may lower observed melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
